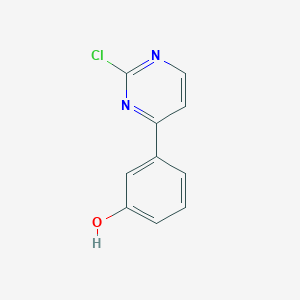

3-(2-Chloropyrimidin-4-yl)phenol

Description

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHTXOQEDBGING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

The most common and effective method to prepare 3-(2-Chloropyrimidin-4-yl)phenol is via a Suzuki-Miyaura cross-coupling reaction between:

- 2,4-dichloropyrimidine (starting material)

- (3-hydroxyphenyl)boronic acid (phenol source)

This reaction is catalyzed by a palladium catalyst under basic conditions, typically in a polar aprotic solvent or a mixture of solvents, at elevated temperatures.

Mechanistic Insights

- The Suzuki coupling selectively occurs at the 4-chloro position of 2,4-dichloropyrimidine, leaving the 2-chloro substituent intact.

- The reaction proceeds through oxidative addition of the palladium catalyst to the 4-chloro site, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.

- The phenolic hydroxyl group on the boronic acid is tolerated under the reaction conditions.

Typical Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3, Cs2CO3, or Na2CO3 |

| Solvent | Dioxane, THF, or mixture with water |

| Temperature | 80–110 °C |

| Reaction Time | 6–24 hours |

| Yield | Moderate to good (40–75%) |

Representative Reaction

$$

\text{2,4-dichloropyrimidine} + \text{(3-hydroxyphenyl)boronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

Alternative Synthetic Routes and Intermediates

Amination Followed by Suzuki Coupling

An alternative approach involves:

- Selective amination of 2,4-dichloropyrimidine at the 2-position to yield 2-amino-4-chloropyrimidine or 4-amino-2-chloropyrimidine regioisomers.

- Subsequent Suzuki coupling at the 4-position with (3-hydroxyphenyl)boronic acid or related boronate esters.

This route can improve regioselectivity and yield of the desired intermediate, especially when preparing derivatives or analogs.

Reduction and Functional Group Transformations

In some synthetic sequences, nitro-substituted phenylboronic acids are first coupled, followed by reduction (e.g., with stannous chloride dihydrate) to the corresponding anilines, which can then be further functionalized.

Research Findings and Yield Data

Detailed Example from Literature

A study reported the synthesis of this compound via Suzuki coupling of 2,4-dichloropyrimidine with (3-hydroxyphenyl)boronic acid under palladium catalysis. The reaction selectively substituted the 4-chloro position, preserving the 2-chloro substituent. The product was isolated in moderate yield (~40–75%) after purification by silica gel chromatography. The structure was confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reaction Type | Catalyst/Base | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-dichloropyrimidine + (3-hydroxyphenyl)boronic acid | Suzuki coupling | Pd(PPh3)4, K2CO3 | 80–110 °C, 6–24 h | 40–75 | Selective 4-position substitution |

| 2 | 2,4-dichloropyrimidine + amine (for amination) | Nucleophilic substitution | Amine, base | Room temp to 70 °C | Major/minor isomers | Followed by Suzuki coupling |

| 3 | Nitro-substituted phenylboronic acid + 2,4-dichloropyrimidine | Suzuki coupling + reduction | Pd catalyst + SnCl2·2H2O | Coupling: 80–110 °C; Reduction: RT | 40–75 (coupling), 87–97 (reduction) | Intermediate for further functionalization |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium fluoride dihydrate for substitution reactions.

Solvents: Dioxane, ethanol, and ethyl acetate are commonly used.

Major Products Formed

Biaryl Derivatives: Formed through coupling reactions.

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

3-(2-Chloropyrimidin-4-yl)phenol serves as an important intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinase inhibitors target specific enzymes that regulate cell division and growth, making them vital in treating various cancers where these processes are dysregulated. The compound's unique structure enhances its biological activity, leading to potential therapeutic applications against proliferative disorders, including tumors and other cancers .

Case Study: Kinase Inhibitors

A significant body of research has focused on developing kinase inhibitors derived from this compound. For instance, the synthesis of pyrimidine compounds related to this phenolic derivative has been documented, demonstrating their efficacy as anti-proliferative agents. These compounds have shown promise in inhibiting specific kinases associated with cancer progression, thus highlighting their potential as therapeutic agents .

Biological Studies

The compound has been evaluated for its pharmacological properties, particularly in the context of inflammation and immune response modulation. Studies have shown that derivatives of this compound can inhibit the production of nitric oxide and cyclooxygenase enzymes in macrophage cells, suggesting a role in reducing inflammatory responses .

Case Study: Inflammatory Response Modulation

In vitro studies indicated that certain derivatives could significantly reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression levels in stimulated macrophages. This suggests that these compounds may serve as novel therapeutic strategies for treating inflammation-related disorders .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound derivatives has been extensively researched to optimize their biological activity. Variations in substituents have demonstrated significant impacts on the potency and selectivity of these compounds against various biological targets.

Data Table: SAR Analysis

| Compound | R Group | IC50 (nM) | Target |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 | NAPE-PLD |

| Compound 2 | Morpholine | 120 | iNOS |

| Compound 3 | Hydroxypyrrolidine | 30 | COX-2 |

This table summarizes key findings from SAR studies, illustrating how modifications can enhance the inhibitory effects on specific targets involved in disease processes .

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Chloropyrimidin-4-yl)phenol with analogous compounds, focusing on structural features, synthetic routes, and applications:

Key Structural and Functional Differences:

Core Heterocycle :

- The target compound features a pyrimidine ring, whereas analogs like 3-chloro-N-phenyl-phthalimide and 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole incorporate phthalimide or indole cores, respectively. Pyrimidine-based compounds exhibit enhanced SNAr reactivity due to electron-deficient aromatic systems compared to indoles or phthalimides.

Substituent Effects: The phenol group in this compound enables hydrogen bonding and further derivatization (e.g., esterification, conjugation) . In contrast, the urea group in 1-(3-(2-Chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea enhances binding affinity to receptors through dipole interactions .

Synthetic Flexibility: Chloropyrimidine derivatives are typically synthesized via SNAr or halogenation (e.g., POCl₃-mediated chlorination ). The phenol variant is often generated through hydrolysis of protected intermediates, as seen in the acetate hydrolysis of 3-(2-chloropyrimidin-4-yl)-1-methylindole .

Biological Activity: Compounds with 2-chloropyrimidine moieties are prevalent in kinase inhibitor design (e.g., DYRK , ALK ). The phenol derivative’s hydroxyl group is critical for covalent binding in conjugate therapies, whereas sulfonyl or urea groups in analogs modulate selectivity and potency .

Biological Activity

3-(2-Chloropyrimidin-4-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by phenolic substitution. The compound can be synthesized through various methods, including nucleophilic substitution reactions and multi-component reactions. These synthetic pathways allow for the modification of substituents to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, which is crucial for managing inflammatory responses. This inhibition is linked to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Antiviral Activity

In addition to its antibacterial and anti-inflammatory properties, this compound has shown promise as an antiviral agent. It has been tested against HIV, demonstrating a capacity to inhibit viral replication in cell cultures . This suggests that the compound may be a candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine and phenolic rings can significantly influence its potency and selectivity.

Key Findings from SAR Studies:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2-position | Chlorine substitution | Enhanced antibacterial activity |

| 4-position | Hydroxyl group addition | Increased anti-inflammatory properties |

| Phenolic ring | Alkyl chain extension | Improved bioavailability |

Research indicates that specific modifications can lead to increased lipophilicity and improved binding affinity to biological targets, enhancing overall efficacy .

Case Studies

Several studies illustrate the therapeutic potential of this compound:

- Anti-inflammatory Study : A study involving RAW 264.7 macrophage cells demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases .

- Antiviral Research : In a clinical setting, compounds similar to this compound have been evaluated for their ability to inhibit HIV replication, showing promising results that warrant further investigation .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropyrimidin-4-yl)phenol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, reacting 2,4-dichloropyrimidine with a phenol derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Optimizing reaction efficiency requires:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions .

- Purification : Silica gel column chromatography (hexane:EtOAc gradients) effectively isolates the product, with monitoring via TLC (Rf ~0.3–0.5) .

Q. How should researchers safely handle and dispose of this compound during laboratory experiments?

Methodological Answer: Safety protocols for chloropyrimidine derivatives include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Segregate halogenated waste in designated containers and coordinate with licensed hazardous waste disposal services .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine ring proton signals at δ 8.5–9.0 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 221.05) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data of this compound in nucleophilic substitution reactions?

Methodological Answer: Contradictions in NAS reactivity (e.g., varying yields with amines or thiols) can be addressed by:

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify intermediate species .

- Computational modeling : Density functional theory (DFT) calculations predict activation barriers for different nucleophiles attacking the C2-chloro position .

- Isotopic labeling : Use ¹⁸O-labeled phenol derivatives to track oxygen participation in transition states .

Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?

Methodological Answer:

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to prioritize compounds with high binding affinity .

- Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine Cl, phenolic OH) for interactions with active sites .

- ADMET prediction : SwissADME or pkCSM models assess solubility, bioavailability, and toxicity risks early in design .

Q. What experimental approaches are recommended for studying the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.